Product packaging for 4-Hydroxytamoxifen beta-glucuronide(Cat. No.:CAS No. 128255-45-8)

4-Hydroxytamoxifen beta-glucuronide

Cat. No.: B132184
CAS No.: 128255-45-8
M. Wt: 563.6 g/mol
InChI Key: SVFHAYXIYPCIFK-DKNZORBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Hydroxytamoxifen beta-glucuronide is a key conjugated metabolite of the breast cancer drug tamoxifen and is an essential reference standard in pharmacological and metabolic research. This compound is primarily formed in the liver via the action of UDP-glucuronosyltransferase (UGT) enzymes, a major Phase II detoxification pathway for tamoxifen and its active metabolites . Studies have shown that the glucuronidation of 4-hydroxytamoxifen, a potent antiestrogenic metabolite, results in a significant reduction of its affinity for the cytosolic estrogen receptor, effectively serving as a deactivation mechanism . Consequently, this glucuronide is critical for investigating the complex metabolic fate of tamoxifen, including its biliary excretion and potential for enterohepatic circulation . Researchers value this compound for elucidating interindividual variability in response to tamoxifen therapy, as polymorphisms in specific UGT enzymes, such as UGT1A4, can alter glucuronidation rates and potentially impact drug efficacy and safety profiles . Its primary research applications include use as an analytical standard in mass spectrometry, enzyme kinetic assays to characterize UGT activity, and studies aimed at understanding the pharmacogenomics of drug metabolism .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₃₂H₃₇NO₈ B132184 4-Hydroxytamoxifen beta-glucuronide CAS No. 128255-45-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4R,5R,6S)-3-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37NO8/c1-4-25(21-11-7-5-8-12-21)26(22-15-17-23(18-16-22)39-20-19-33(2)3)32(38)28(35)27(34)31(41-29(32)30(36)37)40-24-13-9-6-10-14-24/h5-18,27-29,31,34-35,38H,4,19-20H2,1-3H3,(H,36,37)/b26-25-/t27-,28-,29-,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFHAYXIYPCIFK-DKNZORBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2(C(C(C(OC2C(=O)O)OC3=CC=CC=C3)O)O)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C1=CC=C(C=C1)OCCN(C)C)/[C@@]2([C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)OC3=CC=CC=C3)O)O)O)/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128255-45-8
Record name 4-Hydroxytamoxifen beta-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128255458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Formation and Biosynthesis of 4 Hydroxytamoxifen Beta Glucuronide

Enzymatic Glucuronidation of 4-Hydroxytamoxifen (B85900)

The enzymatic conjugation of glucuronic acid to 4-hydroxytamoxifen is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. psu.edunih.gov Both O- and N-glucuronides of 4-OH-TAM have been identified in human liver microsomes. nih.govnih.gov The formation of these distinct glucuronides is handled by different UGT isoforms, each with varying efficiencies and affinities for the trans and cis isomers of 4-OH-TAM. nih.govnih.gov

O-glucuronidation is a significant pathway in the metabolism of 4-hydroxytamoxifen. nih.gov This reaction leads to the formation of 4-hydroxytamoxifen-O-glucuronide, a conjugate that has greatly decreased binding affinity for estrogen receptors, effectively serving as a deactivation pathway. nih.govnih.gov Several UGT enzymes are capable of catalyzing this reaction. nih.gov

The efficiency of O-glucuronidation by different UGT isoforms has been characterized by determining their kinetic parameters. UGT2B7, a key hepatic enzyme, exhibits the highest binding affinity for trans-4-OH-TAM, as indicated by its low Michaelis-Menten constant (Km). nih.govpsu.edu

UGT IsoformSubstrateApparent Km (μM)
UGT2B7trans-4-OH-TAM3.7

Kinetic data for the O-glucuronidation of trans-4-hydroxytamoxifen by the primary hepatic UGT isoform. Data sourced from studies using homogenates of individual UGT-overexpressing cell lines. nih.govpsu.edu

In addition to O-glucuronidation, 4-hydroxytamoxifen can undergo N-glucuronidation, forming a quaternary ammonium-linked glucuronide (4-OH-TAM-N+-glucuronide). nih.govnih.gov This metabolic pathway is distinct in that it is catalyzed exclusively by a single UGT isoform. nih.govnih.gov Unlike O-glucuronidation, which deactivates the metabolite, the resulting 4-OH-TAM N+-glucuronide retains a binding affinity for estrogen receptors similar to that of 4-OH-TAM itself. nih.govcapes.gov.br

Research has demonstrated that UGT1A4 is the sole enzyme responsible for the N-glucuronidation of both tamoxifen (B1202) and 4-hydroxytamoxifen. nih.govnih.gov Among a wide panel of recombinant human UGT isoforms tested (including UGT1A1, 1A3, 1A6-1A10, 2B4, 2B7, 2B15, and 2B17), only UGT1A4 was found to catalyze this specific reaction. nih.govcapes.gov.br Microsomes from cells overexpressing wild-type UGT1A4 show significant activity in forming 4-OH-TAM-N+-glucuronide from both the trans and cis isomers of 4-OH-TAM. nih.govnih.gov

The kinetic parameters for UGT1A4-mediated N-glucuronidation of 4-hydroxytamoxifen have been reported, although some discrepancies exist between studies. These differences may be attributable to the use of different in vitro expression systems. nih.gov One study using microsomes from UGT1A4-overexpressing HK293 cells reported low Km values, indicating high affinity. nih.govnih.gov Another study reported significantly higher Km values. aacrjournals.org

SubstrateApparent Km (μM) - Study 1 nih.govnih.govApparent Km (μM) - Study 2 aacrjournals.org
trans-4-OH-TAM2.2115
cis-4-OH-TAM2.1Not Reported

Comparison of kinetic parameters for the N-glucuronidation of 4-hydroxytamoxifen isomers by wild-type UGT1A4. Study 1 utilized microsomes from UGT1A4-overexpressing HK293 cells. nih.govnih.gov Study 2 also used a UGT1A4-overexpressing system. aacrjournals.org The authors of Study 1 noted that the 35-fold difference in Km values for trans-4-OH-TAM could be due to the different overexpression systems used (HK293 cells vs. baculosome system). nih.gov

Table of Compound Names

Abbreviation/Common NameChemical Name
4-Hydroxytamoxifen (4-OH-TAM)4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
4-Hydroxytamoxifen beta-glucuronideThe glucuronic acid conjugate of 4-hydroxytamoxifen
Tamoxifen (TAM)(Z)-2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine
Endoxifen (B1662132)4-hydroxy-N-desmethyl-tamoxifen
UDP-glucuronic acid (UDPGA)Uridine (B1682114) diphosphate (B83284) glucuronic acid

Role of UDP-Glucuronosyltransferases (UGTs) in N-Glucuronidation

Glucuronidation of Cis-4-Hydroxytamoxifen

Similar to the trans isomer, cis-4-hydroxytamoxifen is also a substrate for glucuronidation, leading to the formation of O-glucuronide and N+-glucuronide metabolites. nih.govnih.gov

Human liver microsomes catalyze the formation of cis-4-O-glucuronide from cis-4-hydroxytamoxifen. nih.gov For the cis isomer, O-glucuronidation appears to be the predominant pathway compared to N-glucuronidation. nih.gov

Research Findings on Glucuronidation of 4-Hydroxytamoxifen Isomers

IsomerGlucuronide TypeKey EnzymeResearch SystemReference
trans-4-HydroxytamoxifenO-GlucuronideNot specifiedHuman Liver Microsomes nih.gov
trans-4-HydroxytamoxifenN+-GlucuronideUGT1A4Human Liver Microsomes, UGT1A4-overexpressing cells nih.govaacrjournals.orgnih.gov
cis-4-HydroxytamoxifenO-GlucuronideNot specifiedHuman Liver Microsomes nih.gov
cis-4-HydroxytamoxifenN+-GlucuronideUGT1A4Human Liver Microsomes, UGT1A4-overexpressing cells nih.gov

Kinetic Parameters of 4-Hydroxytamoxifen Glucuronidation by UGT1A4

SubstrateApparent Km (μM)Reference
trans-4-Hydroxytamoxifen2.2 nih.govnih.gov
cis-4-Hydroxytamoxifen2.1 nih.govnih.gov

Glucuronidation of Cis-4-Hydroxytamoxifen

Identification of Cis-4-N+-Glucuronidenih.govmdpi.com

In the metabolism of 4-hydroxytamoxifen, both O-glucuronides and N+-glucuronides are formed. nih.gov The hepatic enzyme UGT1A4 is exclusively responsible for catalyzing the formation of the quaternary ammonium-linked N+-glucuronide with the N,N-dimethylaminoalkyl side chain of both tamoxifen and 4-hydroxytamoxifen. nih.govaacrjournals.org This is distinct from the O-glucuronidation pathway that forms this compound.

The identification of the specific metabolite, cis-4-hydroxytamoxifen-N+-glucuronide, has been achieved through detailed laboratory analysis. nih.gov In studies using microsomes from human liver and UGT1A4-overexpressing cells, researchers utilized High-Performance Liquid Chromatography (HPLC) to separate the various metabolites formed during incubation with cis-4-hydroxytamoxifen. nih.govresearchgate.net

This analytical technique yielded distinct peaks corresponding to different compounds. The peak identified as cis-4-OH-TAM-N+-glucuronide was characterized by its sensitivity to both alkali treatment and the enzyme β-glucuronidase, which confirmed the presence of a glucuronide conjugate. nih.gov Further confirmation of the metabolite's identity was achieved using Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov This powerful technique analyzed the mass of the compound collected from the HPLC peak, confirming it as a monoglucuronide of 4-hydroxytamoxifen with a predicted mass-to-charge ratio ([M+]) ion at m/z 563.70, consistent with the structure of 4-OH-TAM-N+-glucuronide. nih.gov

Metabolic Origins within Tamoxifen Disposition Pathways

The formation of this compound is a Phase II metabolic step that follows the initial Phase I bioactivation of the parent drug, tamoxifen. nih.govnih.gov Tamoxifen itself is a prodrug, meaning it requires metabolic conversion to exert its full therapeutic effects. mdpi.comresearchgate.net This initial metabolism occurs predominantly in the liver and is mediated by the cytochrome P450 (CYP) system of enzymes. nih.govmdpi.com

Two principal pathways initiate the metabolism of tamoxifen: 4-hydroxylation and N-demethylation. nih.govpharmgkb.org

N-demethylation Pathway: This is the major metabolic route, accounting for about 92% of tamoxifen metabolism. nih.gov It is mainly carried out by CYP3A4 and CYP3A5, which convert tamoxifen to N-desmethyltamoxifen. nih.govpharmgkb.org This metabolite can then be hydroxylated by CYP2D6 to form another highly active metabolite, endoxifen. nih.govresearchgate.net Endoxifen, like 4-OH-TAM, is also a substrate for glucuronidation. nih.gov

Therefore, this compound originates from the 4-hydroxytamoxifen that is produced during Phase I metabolism. This subsequent glucuronidation is considered a detoxification and inactivation step, converting the highly active 4-hydroxytamoxifen into a more water-soluble, inactive conjugate that can be readily eliminated from the body. nih.govnih.gov

Table of Compounds Mentioned

Compound Name Abbreviation
4-Hydroxytamoxifen 4-OH-TAM
This compound -
4-Hydroxytamoxifen-O-glucuronide -
4-Hydroxytamoxifen-N+-glucuronide 4-OH-TAM-N+-glucuronide
cis-4-Hydroxytamoxifen cis-4-OH-TAM
trans-4-Hydroxytamoxifen trans-4-OH-TAM
Endoxifen 4-hydroxy-N-desmethyl-tamoxifen
N-desmethyltamoxifen -
Tamoxifen TAM
Glucuronic acid -

Enzymology and Genetic Determinants of 4 Hydroxytamoxifen Beta Glucuronide Formation

UDP-Glucuronosyltransferase Enzyme Families and Substrates

The biotransformation of tamoxifen (B1202) and its pharmacologically active metabolites, 4-hydroxytamoxifen (B85900) (4-OHT) and endoxifen (B1662132), into more water-soluble compounds for excretion is primarily mediated by the uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) superfamily of enzymes. nih.gov These enzymes catalyze the transfer of a glucuronic acid moiety to the substrate, a reaction known as glucuronidation.

Specifically, the UGT1A and UGT2B families are the main players in this process. In vitro studies have identified UGT1A4 as the sole enzyme responsible for the N-glucuronidation of both tamoxifen and 4-OHT. nih.gov On the other hand, O-glucuronidation of the trans isomers of 4-OHT and endoxifen is primarily carried out by UGT2B7, with a lesser contribution from UGT1A1. nih.gov The formation of 4-hydroxytamoxifen beta-glucuronide is considered a deactivation pathway, as the resulting conjugate has a significantly lower affinity for estrogen receptors. nih.gov

The following table summarizes the key UGT enzymes and their substrates in tamoxifen metabolism:

Enzyme FamilySpecific EnzymeSubstrate(s)Type of Glucuronidation
UGT1A UGT1A4Tamoxifen, 4-HydroxytamoxifenN-glucuronidation
UGT1A14-Hydroxytamoxifen, Endoxifen (trans isomers)O-glucuronidation (minor)
UGT2B UGT2B74-Hydroxytamoxifen, Endoxifen (trans isomers)O-glucuronidation (major)
UGT2B15, UGT2B17Tamoxifen and its metabolitesGlucuronidation

Impact of Genetic Polymorphisms on UGT Activity

Genetic variations, or polymorphisms, within the genes encoding UGT enzymes can lead to significant inter-individual differences in enzyme activity. These variations can alter the rate of glucuronidation, thereby affecting the plasma concentrations of tamoxifen and its metabolites.

UGT1A4 Variants and N-Glucuronidation Efficacy

The UGT1A4 gene is known to harbor several polymorphisms that can influence its enzymatic activity. genesight.comnih.gov These genetic differences can lead to altered rates of N-glucuronidation of tamoxifen and 4-hydroxytamoxifen. nih.govaacrjournals.org

The UGT1A43 allele, characterized by a leucine (B10760876) to valine substitution at codon 48 (L48V), has been associated with altered glucuronidation activity. nih.govnih.gov Studies have shown that this variant can significantly impact the metabolism of various drugs. genesight.comnih.gov Specifically for tamoxifen and its active metabolites, the UGT1A43 variant has been shown to alter glucuronidation rates. nih.gov One study reported that the UGT1A4 haplotype containing the L48V variant was strongly associated with higher plasma levels of tamoxifen-N-glucuronide. nih.gov In contrast, another study using recombinant UGT1A4 enzymes found that the UGT1A43 variant (referred to as UGT1A424Pro/48Val) exhibited lower activity against tamoxifen compared to the wild-type. aacrjournals.org However, a different study showed that this variant had a higher Vmax/Km ratio for both trans and cis isomers of 4-OH-TAM, suggesting increased efficiency. nih.govpsu.edu

Besides the L48V polymorphism, other variants in the UGT1A4 gene have been identified. The UGT1A4*2 variant, which results in a proline to threonine change at codon 24 (P24T), has been associated with decreased glucuronidation activity. genesight.com However, one study found no significant effect of the UGT1A424Thr/48Leu variant on the enzyme kinetics against either isomer of 4-OH-TAM or tamoxifen. nih.govpsu.edu Further research is needed to fully elucidate the functional consequences of these and other less common variants on tamoxifen metabolism.

UGT2B7 Variants and O-Glucuronidation Efficacy

Genetic polymorphisms in the UGT2B7 gene can also impact the O-glucuronidation of 4-hydroxytamoxifen. nih.govnih.gov UGT2B7 is the primary enzyme responsible for this metabolic pathway. nih.govplos.org

A common polymorphism in the UGT2B7 gene leads to a histidine to tyrosine substitution at amino acid 268 (His268Tyr), with the variant allele often referred to as UGT2B72. nih.gov Several studies have investigated the effect of this variant on enzyme activity. Some research indicates that the UGT2B7*268Tyr variant exhibits significantly reduced activity towards the trans isomers of both 4-OH-TAM and endoxifen. nih.gov Specifically, a 2-fold and 5-fold decrease in activity against trans-4-OH-TAM and trans-endoxifen, respectively, was observed in cells overexpressing the variant enzyme compared to the wild-type. nih.gov Furthermore, studies with human liver microsomes have shown a trend of decreasing O-glucuronidation activity with an increasing number of UGT2B7268Tyr alleles. nih.gov However, some in vivo studies have not found a significant association between this variant and plasma concentrations of 4-OHT or endoxifen. nih.gov

The following table summarizes the effects of key UGT polymorphisms on glucuronidation activity:

GeneVariantAmino Acid ChangeEffect on Glucuronidation ActivitySubstrate(s) Affected
UGT1A4 UGT1A43Leucine to Valine at codon 48 (L48V)Altered (conflicting reports)Tamoxifen, 4-Hydroxytamoxifen
UGT1A42Proline to Threonine at codon 24 (P24T)DecreasedGeneral UGT1A4 substrates
UGT2B7 UGT2B7*2Histidine to Tyrosine at codon 268 (His268Tyr)Reduced4-Hydroxytamoxifen, Endoxifen

UGT2B15 and UGT2B17 Influence on Glucuronide Levels

The UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT2B15 and UGT2B17, play a crucial role in the glucuronidation of 4-hydroxytamoxifen. Genetic variations within these enzymes can significantly impact the levels of 4-hydroxytamoxifen glucuronides.

Studies have indicated that polymorphisms in UGT2B15, such as Lys523Thr, are associated with increased enzyme activity. nih.gov Patients carrying at least one variant allele of UGT2B15 (523Thr) have been observed to have significantly higher levels of 4-OH-tamoxifen-O-glucuronide. nih.govreports-vnmedical.com.ua This suggests a gene-dose effect, where the presence of the variant allele leads to more efficient glucuronidation of the metabolite. nih.gov

Similarly, the UGT2B17 deletion polymorphism (UGT2B17del) has been linked to higher levels of 4-OH-tamoxifen-N-glucuronide. nih.govreports-vnmedical.com.ua It is hypothesized that the absence of UGT2B17 may lead to a compensatory increase in the expression or activity of other UGT enzymes responsible for N-glucuronidation. nih.gov Both UGT2B15 and UGT2B17 have similar substrate specificities, which is attributed to the high degree of amino acid sequence identity between them, suggesting they originated from a gene duplication event. nih.gov

Inter-individual Variability in Glucuronidation Rates

The rate of 4-hydroxytamoxifen glucuronidation exhibits significant inter-individual variability. nih.govresearchgate.net This variation is a key factor in the differing responses to tamoxifen therapy observed among patients. The metabolic activity of various UGT enzymes, which is influenced by genetic polymorphisms, is a primary driver of this variability. researchgate.net

For instance, the formation rates of tamoxifen metabolites, including those that undergo glucuronidation, can vary widely among individuals. nih.govresearchgate.net This variability in metabolic pathways contributes to the diverse plasma concentrations of tamoxifen and its metabolites, including the glucuronide conjugates. nih.gov The genetic makeup of an individual, specifically the variants of UGT enzymes they possess, dictates the efficiency of glucuronidation and, consequently, the levels of circulating active metabolites versus their inactivated glucuronide forms. researchgate.net

Enzyme Kinetics of Glucuronidation

The enzymatic conversion of 4-hydroxytamoxifen to its glucuronide conjugate follows specific kinetic principles that can be characterized to understand the efficiency of the process.

Michaelis-Menten Kinetics for 4-Hydroxytamoxifen Glucuronidation

The glucuronidation of 4-hydroxytamoxifen by UGT enzymes is generally described by Michaelis-Menten kinetics. nih.govijoir.gov.iq This model is fundamental to understanding enzyme kinetics and describes the relationship between the substrate concentration and the rate of an enzyme-catalyzed reaction. ijoir.gov.iqucdavis.edu The reaction rate increases with substrate concentration until it reaches a maximum velocity (Vmax), at which point the enzyme is saturated with the substrate. ucdavis.eduresearchgate.net

Concentration-dependent formation of 4-hydroxytamoxifen glucuronide has been demonstrated in studies using microsomes from cells overexpressing specific UGT enzymes, such as UGT1A4. researchgate.netnih.gov These studies show a typical hyperbolic curve when reaction velocity is plotted against substrate concentration, which is characteristic of Michaelis-Menten kinetics. researchgate.netnih.gov

Apparent Km and Vmax Values

The apparent Michaelis constant (Km) and the maximum reaction velocity (Vmax) are key parameters that define the kinetics of an enzymatic reaction. ucdavis.edupearson.com The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for its substrate. ijoir.gov.iq A lower Km value generally signifies a higher affinity.

For the glucuronidation of 4-hydroxytamoxifen, specific Km and Vmax values have been determined for various UGT enzymes. For example, microsomes from cells overexpressing the wild-type UGT1A424Pro/48Leu enzyme exhibited apparent Km values of 2.2 µM for trans-4-OH-TAM and 2.1 µM for cis-4-OH-TAM. nih.govnih.govd-nb.info

Genetic variants of UGT enzymes can significantly alter these kinetic parameters. For instance, the UGT1A424Pro/48Val variant showed a significantly lower Km value (approximately 1.6 to 1.8-fold lower) for both isomers of 4-OH-TAM compared to the wild-type enzyme. nih.govd-nb.info This indicates a higher affinity of the variant enzyme for the substrate. The Vmax/Km ratio, which represents the catalytic efficiency of the enzyme, was consequently higher for the UGT1A424Pro/48Val variant. nih.govnih.govd-nb.info

Table 1: Kinetic Analysis of 4-Hydroxytamoxifen Glucuronidation by UGT1A4 Variants

SubstrateUGT1A4 VariantApparent Km (μM)
trans-4-OH-TAMWild-type (24Pro/48Leu)2.2 nih.govnih.govd-nb.info
cis-4-OH-TAMWild-type (24Pro/48Leu)2.1 nih.govnih.govd-nb.info
trans-4-OH-TAMVariant (24Pro/48Val)~1.2-1.4
cis-4-OH-TAMVariant (24Pro/48Val)~1.2-1.3

Note: The values for the variant are estimated based on the reported 1.6 to 1.8-fold lower Km compared to the wild-type.

Comparative UGT Activities Across Different Species

The metabolism of xenobiotics, including drugs like tamoxifen, can vary significantly across different species due to differences in the expression and activity of metabolic enzymes like UGTs. While the primary focus of research on 4-hydroxytamoxifen glucuronidation is on human enzymes due to its clinical relevance, some studies provide insights into species differences.

For example, tamoxifen has been identified as a liver carcinogen in rats. nih.gov The metabolic pathways, including glucuronidation, in rats may differ from those in humans, potentially leading to the formation of different metabolites or different proportions of metabolites. The formation of estrogen-like metabolites of tamoxifen and their subsequent glucuronidation have been studied in various in vitro systems, including rat hepatocytes, which can provide a basis for comparative analysis. nih.gov

The activity of specific UGT isoforms can also differ. For instance, while UGT1A4 is a key enzyme in human tamoxifen metabolism, the orthologous enzymes in other species might exhibit different substrate specificities or efficiencies. nih.gov Understanding these differences is crucial for the preclinical evaluation of drugs and for extrapolating animal data to humans.

Hydrolysis and Deconjugation of 4 Hydroxytamoxifen Beta Glucuronide

Role of Beta-Glucuronidase (GUS) Enzymes

Beta-glucuronidase (GUS) enzymes are hydrolases that play a crucial role in the metabolism of various substances, including drugs and endogenous compounds. covachem.comnih.govsigmaaldrich.com Their primary function is to cleave glucuronic acid from glucuronide conjugates, a process known as deglucuronidation. covachem.comnih.gov In the context of tamoxifen (B1202) metabolism, GUS enzymes are responsible for hydrolyzing 4-hydroxytamoxifen (B85900) beta-glucuronide back to its active, de-glucuronidated form, 4-hydroxytamoxifen. emjreviews.comnih.govtechnologynetworks.com This enzymatic reaction is essential for the reabsorption of the active metabolite into systemic circulation, a process known as enterohepatic recirculation. emjreviews.comnih.govasm.org The recycling of 4-hydroxytamoxifen is critical for maintaining therapeutic drug levels in the bloodstream. emjreviews.comnih.gov

Sources of Beta-Glucuronidase Activity

Gut Microbiota-Derived Beta-Glucuronidases

The diverse community of microorganisms residing in the human gut, collectively known as the gut microbiota, is a significant source of beta-glucuronidase enzymes. emjreviews.comasm.orgnih.gov These bacterial enzymes play a profound role in the metabolism of various xenobiotics, including tamoxifen. emjreviews.comtechnologynetworks.com

Research has revealed significant inter-individual variability in the activity of gut bacterial GUS enzymes. emjreviews.comnih.gov Studies using fecal samples from different donors have shown that while the hydrolysis of 4-hydroxytamoxifen beta-glucuronide (4HT-G) is relatively consistent and efficient across individuals, the breakdown of another key tamoxifen metabolite glucuronide, endoxifen-glucuronide (END-G), varies considerably. emjreviews.com This suggests a diversity in the enzymatic capabilities of different gut microbiomes. nih.gov For instance, the bacterium Bacteroides fragilis has been identified as having a strong correlation with END-G hydrolysis, highlighting the specific contributions of certain bacterial species to tamoxifen metabolism. emjreviews.comtechnologynetworks.com This variability in enzymatic activity can lead to different levels of active drug in the bloodstream among individuals. emjreviews.com

Mechanisms of Glucuronide Hydrolysis

The hydrolysis of beta-glucuronides by beta-glucuronidase is an enzymatic reaction that proceeds via a "configuration retaining" mechanism involving a double displacement. nih.gov The process can be summarized in the following key steps:

Protonation: A catalytic glutamic acid residue within the enzyme's active site protonates the glycosidic oxygen of the glucuronide. This leads to the release of the aglycone (in this case, 4-hydroxytamoxifen). nih.gov

Nucleophilic Attack: A second glutamate (B1630785) residue, acting as a catalytic nucleophile, attacks the anomeric carbon of the glucuronic acid, forming a covalent glucuronyl-enzyme intermediate. nih.gov

Hydrolysis: A water molecule then attacks this intermediate, hydrolyzing the covalent bond and releasing glucuronic acid. This final step regenerates the free enzyme, allowing it to catalyze another reaction. nih.gov

This intricate mechanism ensures the efficient cleavage of the glucuronide bond, liberating the active drug molecule. The optimal pH for this enzymatic activity can vary depending on the source of the enzyme. For example, E. coli beta-glucuronidase exhibits optimal activity in a pH range of 6-7. sigmaaldrich.comsigmaaldrich.com

Below is a data table summarizing the key enzymes and their roles in the metabolism of 4-hydroxytamoxifen.

Enzyme FamilySpecific Enzyme(s)Role in 4-Hydroxytamoxifen MetabolismSource
UDP-Glucuronosyltransferases (UGTs) UGT1A4, UGT1A8, UGT1A10, UGT2B7Catalyze the glucuronidation of 4-hydroxytamoxifen to form this compound. plos.orgnih.govresearchgate.netMammalian Liver and Extrahepatic Tissues
Beta-Glucuronidases (GUS) Bacterial GUS, Mammalian GUSHydrolyze this compound back to the active 4-hydroxytamoxifen. emjreviews.comnih.govnih.govGut Microbiota, Mammalian Tissues

Consequences of Deconjugation for 4-Hydroxytamoxifen Bioavailability

The primary consequence of this deconjugation is the enterohepatic recirculation of 4-hydroxytamoxifen. Following its formation in the liver, 4-hydroxytamoxifen is conjugated into this compound. This inactive and water-soluble conjugate is then excreted with bile into the intestinal lumen. asm.orgnih.gov Within the gut, the gut microbiota, a complex community of microorganisms, produces β-glucuronidase enzymes that hydrolyze the glucuronide moiety, liberating the parent 4-hydroxytamoxifen. asm.orgnih.govsciencedaily.com In its deconjugated, more lipophilic state, 4-hydroxytamoxifen can be reabsorbed from the intestine back into the systemic circulation, a process that significantly increases its plasma concentration and prolongs its elimination half-life. asm.orgnih.gov This recycling mechanism is crucial for maintaining therapeutically relevant concentrations of the active metabolite. nih.gov

Recent research has underscored the critical role of the gut microbiome in modulating tamoxifen's effectiveness through this deconjugation pathway. Studies using mouse models have demonstrated that the presence of a gut microbiome significantly enhances the systemic levels of tamoxifen. asm.orgnih.gov In a study by Alam et al. (2024), humanized mice (germ-free mice colonized with human fecal microbiota) exhibited significantly higher blood levels of tamoxifen compared to their germ-free counterparts, highlighting that gut bacteria are pivotal for the drug's absorption and/or recycling. asm.org

Furthermore, the enzymatic activity of β-glucuronidases can vary significantly among individuals, leading to inter-individual differences in tamoxifen pharmacokinetics. asm.org Research on human fecal samples has shown that while 4-hydroxytamoxifen-glucuronide was efficiently hydrolyzed across all donors, the hydrolysis of other metabolites like endoxifen-glucuronide showed significant variability. nih.gov This suggests that the composition and functional capacity of an individual's gut microbiome can be a key determinant of the extent of 4-hydroxytamoxifen reactivation and, consequently, its systemic bioavailability. asm.org The bacterium Bacteroides fragilis, in particular, has been identified as being strongly associated with the ability to hydrolyze tamoxifen glucuronides. sciencedaily.com

The deconjugation process essentially reactivates the metabolite. Glucuronidation serves to inactivate and detoxify compounds like 4-hydroxytamoxifen. nih.gov The hydrolysis of this compound in the gut reverses this, regenerating the highly potent antiestrogenic 4-hydroxytamoxifen, which has a binding affinity for the estrogen receptor that is approximately 100-fold greater than the parent drug, tamoxifen. nih.gov This localized reactivation in the gut followed by reabsorption is a critical step for achieving optimal therapeutic blood levels of the active metabolite. nih.gov

Table 1: Impact of Gut Microbiota on Tamoxifen Bioavailability in Mice

This interactive table summarizes findings from a study comparing tamoxifen levels in germ-free mice versus mice colonized with human gut microbiota, demonstrating the impact of bacterial β-glucuronidase on drug bioavailability.

GroupTreatmentKey FindingImplication for BioavailabilityReference
Germ-Free MiceTamoxifenLower blood tamoxifen levelsReduced absorption/recycling in the absence of gut bacteria asm.orgnih.gov
Humanized MiceTamoxifenSignificantly higher blood tamoxifen levelsGut microbiota enhances systemic exposure through deconjugation and reabsorption asm.orgnih.gov

Table 2: Hydrolysis of Tamoxifen Metabolite Glucuronides by Human Fecal Lysates

This table presents data on the in vitro hydrolysis of glucuronidated tamoxifen metabolites by enzymes from human fecal samples, illustrating the activity of gut microbial β-glucuronidases.

SubstrateObservationImplicationReference
4-Hydroxytamoxifen-glucuronide (4HT-G)Consistently and efficiently hydrolyzed across all donorsSuggests a uniform and crucial role of gut β-glucuronidase in reactivating 4-hydroxytamoxifen nih.gov
(Z)-endoxifen-glucuronide (END-G)Hydrolysis activity varied significantly among donorsHighlights inter-individual differences in microbiome function, which may contribute to variable patient responses nih.gov

Biological Relevance and Metabolic Fate

Role as a Detoxification Pathway

Glucuronidation represents a major pathway for the metabolism, detoxification, and elimination of tamoxifen (B1202) and its pharmacologically active metabolites, such as 4-hydroxytamoxifen (B85900). nih.govspringermedizin.denih.gov This process involves the conjugation of the metabolite with glucuronic acid, a reaction catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. nih.govfrontiersin.org By converting lipophilic compounds into more water-soluble glucuronides, this pathway facilitates their excretion. nih.gov The formation of 4-hydroxytamoxifen beta-glucuronide is therefore considered a deactivation pathway, transforming the potent antiestrogenic 4-hydroxytamoxifen into a less active product. nih.gov Several UGT enzymes, including UGT1A4, UGT2B7, UGT1A8, and UGT1A10, have been identified as key players in the glucuronidation of 4-hydroxytamoxifen. nih.govnih.govnih.gov

Impact on Estrogen Receptor Binding Affinity of 4-Hydroxytamoxifen

The conjugation of 4-hydroxytamoxifen with glucuronic acid has a profound impact on its ability to bind to estrogen receptors.

Research has demonstrated a significant reduction in the estrogen receptor binding affinity of this compound when compared to its parent compound, 4-hydroxytamoxifen. One study found that the glucuronide conjugate bound to cytosolic estrogen receptors with only one-thousandth the affinity of 4-hydroxytamoxifen. nih.gov This dramatic decrease in binding affinity underscores the role of glucuronidation in deactivating the potent antiestrogenic effects of 4-hydroxytamoxifen. In contrast, the parent compound, 4-hydroxytamoxifen, exhibits a high binding affinity for the estrogen receptor, comparable to that of estradiol. nih.gov

Table 1: Comparative Estrogen Receptor Binding Affinity

Influence on Cellular Response (In Vitro Studies)

The altered receptor binding affinity of this compound translates to a diminished effect on cancer cell proliferation in laboratory settings.

Excretion Pathways and Elimination Profile

The conversion of 4-hydroxytamoxifen to its beta-glucuronide form is pivotal for its removal from the body.

The primary route for the elimination of tamoxifen and its metabolites is through biliary excretion. nih.govspringermedizin.de The process of glucuronidation is crucial in facilitating this excretion. nih.gov Studies have shown that a significant portion of administered tamoxifen is excreted in the bile. nih.govresearchgate.net In patients treated with tamoxifen, the majority of 4-hydroxytamoxifen found in bile is in the form of its glucuronide conjugate. nih.govspringermedizin.de Following biliary excretion into the gut, these conjugates can be hydrolyzed by bacterial β-glucuronidases, and the unconjugated metabolites may be reabsorbed via enterohepatic circulation. researchgate.net

Table 2: Excretion Profile of Tamoxifen and its Metabolites


Urinary Excretion

The excretion of tamoxifen and its metabolites occurs through multiple routes, with urine being a significant pathway for the elimination of conjugated metabolites. In a study involving a patient who received an oral dose of radiolabeled [14C]tamoxifen, 26.7% of the administered radioactivity was recovered in the urine over a 10-day period. nih.govpsu.eduresearchgate.net

Analysis of the urine after treatment with β-glucuronidase, an enzyme that cleaves the glucuronide conjugate, revealed the presence of hydroxylated metabolites. nih.govpsu.eduresearchgate.net Among these, 4-hydroxytamoxifen was identified as the predominant compound, and it was detected within the first day of observation. nih.govpsu.eduresearchgate.net This finding underscores the role of the urinary system in clearing 4-hydroxytamoxifen from the body following its conversion to the glucuronide form. Tamoxifen glucuronides have been specifically identified in the urine of patients undergoing treatment. nih.govspringermedizin.deresearchgate.net

Fecal Excretion

Fecal excretion is the primary route for the elimination of tamoxifen and its byproducts. psu.edu In the same 10-day study tracking [14C]tamoxifen, 24.7% of the radioactivity was excreted in the feces. nih.govpsu.eduresearchgate.net However, unlike in urine and bile, the hydroxylated metabolites 4-hydroxytamoxifen and 4-hydroxy-N-desmethyltamoxifen were not detected in the feces. psu.edu The major component found in feces was the parent drug, tamoxifen. psu.edu

The absence of the glucuronide conjugate in feces is thought to be due to the activity of β-glucuronidase enzymes produced by the microflora within the small intestine. springermedizin.deresearchgate.net This enzymatic action likely cleaves the glucuronide from 4-hydroxytamoxifen, leading to the presence of the unconjugated metabolite in the gut, which may then be subject to further metabolic processes or reabsorption.

Excretion of [14C] Tamoxifen Radioactivity Over 10 Days
Excretion RoutePercentage of Administered Dose (%)
Urine26.7
Feces24.7
Bile11.5

Contribution to Overall Tamoxifen Disposition and Metabolic Ratios

The enzyme UDP-glucuronosyltransferase 1A4 (UGT1A4) is the primary catalyst for the N-glucuronidation of both tamoxifen and 4-OH-TAM. nih.gov Kinetic studies using microsomes from cells overexpressing wild-type UGT1A4 have determined the apparent Michaelis-Menten constant (Km) for the formation of 4-hydroxytamoxifen glucuronides. These values provide insight into the enzyme's affinity for the substrates.

Kinetic Parameters of 4-Hydroxytamoxifen Glucuronidation by Wild-Type UGT1A4
SubstrateApparent Km (μM)
trans-4-OH-TAM2.2
cis-4-OH-TAM2.1

Data derived from studies on microsomes from UGT1A4-overexpressing HK293 cells. nih.govnih.gov

Interactions Affecting 4 Hydroxytamoxifen Beta Glucuronide Metabolism

Drug-Drug Interactions Modulating Glucuronidation

The enzymatic pathway of glucuronidation is susceptible to interactions with other drugs that share the same metabolic machinery. UDP-glucuronosyltransferases (UGTs) are the primary enzymes responsible for this conjugation reaction. When multiple drugs that are substrates for the same UGT isoforms are co-administered, they can compete, leading to metabolic drug-drug interactions.

A significant potential for interaction exists with opioids, such as morphine, which are often used for pain management in cancer patients. Both 4-hydroxytamoxifen (B85900) and morphine are metabolized by UGT enzymes, creating a basis for competitive inhibition. researchgate.netresearchgate.net

Laboratory studies using mouse liver microsomes have demonstrated that morphine can inhibit the glucuronidation of 4-hydroxytamoxifen. researchgate.netresearchgate.net In these in vitro settings, the presence of morphine was found to significantly reduce the formation of 4-hydroxytamoxifen-glucuronide. researchgate.netoup.com This inhibitory effect is evidenced by an increase in the Michaelis-Menten constant (Km) for the production of the glucuronide. Research has shown that the Km value for 4-hydroxytamoxifen-glucuronide formation increased by 45%, from 68 µM in the absence of morphine to 98.6 µM in its presence, indicating a lower affinity of the enzyme for its substrate when morphine is competing. researchgate.netoup.com

Table 1: In Vitro Effect of Morphine on 4-Hydroxytamoxifen Glucuronidation Kinetics

ConditionKm Value (µM) for 4-Hydroxytamoxifen-Glucuronide FormationPercentage Increase in KmInterpretation
Without Morphine68N/ABaseline enzyme affinity
With Morphine98.6+45%Inhibitory effect suggested

Data sourced from studies on mouse liver microsomes. researchgate.netoup.com

Table 2: In Vivo Effects of Morphine Co-administration on Tamoxifen (B1202) Metabolite Levels in Mice

MetaboliteEffect of Morphine Co-administration
TamoxifenSignificantly Increased
4-Hydroxytamoxifen (4-OH-Tamoxifen)Significantly Increased
4-Hydroxytamoxifen beta-glucuronide Significantly Increased
Endoxifen (B1662132)Significantly Increased
Endoxifen-glucuronideSignificantly Increased

Observations are from blood samples following co-injection of tamoxifen and morphine in female mice. researchgate.netoup.com

Impact of Opioids (e.g., Morphine) on 4-Hydroxytamoxifen Glucuronidation

Influence of Gut Microbiota Modulators on Glucuronide Hydrolysis

After its formation in the liver, this compound is excreted via the bile into the intestines. Here, it encounters the vast community of the gut microbiota. cancerworld.net Certain bacteria within the gut produce enzymes called beta-glucuronidases, which can cleave the glucuronide conjugate, releasing the active 4-hydroxytamoxifen. cancerworld.netnih.gov This process, part of the enterohepatic circulation, allows the active metabolite to be reabsorbed into the bloodstream, potentially extending its therapeutic action. researchgate.netyoutube.com Factors that modulate the composition and enzymatic activity of the gut microbiota can therefore influence the levels of reactivated 4-hydroxytamoxifen.

Diet is a primary driver of the composition and function of the gut microbiome. Specific dietary components can significantly alter the activity of microbial beta-glucuronidase. Research in animal models has shown that high-protein and high-fat diets can lead to an increase in fecal beta-glucuronidase activity. oup.com Conversely, diets rich in carbohydrates and certain types of dietary fiber have been shown to decrease this enzyme's activity. researchgate.netresearchgate.netoup.com For instance, studies in rats have demonstrated that fiber-free diets result in the highest levels of beta-glucuronidase, while diets supplemented with 15% fiber, such as guar (B607891) gum or cellulose, significantly lower its activity. researchgate.net This suggests that dietary choices could modulate the extent of 4-hydroxytamoxifen deconjugation in the gut, thereby influencing the pool of active metabolite available for reabsorption. cancerworld.net

Future Research Directions and Unanswered Questions

Elucidation of Minor Glucuronide Metabolites

While the primary glucuronidation pathways of 4-hydroxytamoxifen (B85900) (4-OH-TAM) are well-documented, the existence and clinical relevance of minor glucuronide metabolites remain an area of active investigation. Beyond the more prevalent O-glucuronides, researchers have identified N+-glucuronides of 4-OH-TAM isomers. nih.gov These alternative metabolic products, formed through conjugation at the nitrogen atom, add another layer of complexity to the metabolic fate of this potent antiestrogen.

Comprehensive Characterization of Species-Specific Differences in Glucuronidation

The translation of preclinical findings to clinical practice is often complicated by species-specific differences in drug metabolism. In the context of tamoxifen (B1202), the glucuronidation of its metabolites can vary significantly between different species, underscoring the need for comprehensive characterization of these variations.

For instance, studies have identified 4-hydroxytamoxifen beta-glucuronide as a metabolite in rats following the administration of 4-hydroxytamoxifen. nih.gov However, the specific UDP-glucuronosyltransferase (UGT) isoforms responsible for this process and their relative contributions can differ between rats and humans. It has been noted that the human UGT2B7 isoform, a key player in estrogen elimination, does not have a direct equivalent in rats. nih.gov This highlights the importance of understanding these species-specific metabolic pathways to accurately interpret data from animal models and to better predict human responses to tamoxifen. Future research will likely focus on creating more sophisticated models that can accurately reflect the complexities of human drug metabolism.

Investigation of Novel UGT Isoforms or Pathways

The UDP-glucuronosyltransferase (UGT) enzyme superfamily plays a pivotal role in the metabolism and elimination of tamoxifen and its active metabolites. nih.gov While several UGT isoforms have been identified as being involved in the glucuronidation of 4-hydroxytamoxifen, the potential contribution of novel or less-characterized UGT isoforms remains an area of interest.

Research has shown that several UGTs, including UGT1A4, UGT2B7, UGT2B15, and UGT2B17, are active in the glucuronidation of tamoxifen and its metabolites. reports-vnmedical.com.uaplos.org Specifically, UGT1A4 is recognized as a key enzyme in the N-glucuronidation of both tamoxifen and 4-OH-TAM. plos.org Polymorphisms in these UGT genes can significantly alter enzyme activity, potentially impacting the rate of tamoxifen metabolism and elimination. nih.govnih.gov For example, the UGT1A4 48Val variant has been shown to have increased N-glucuronidation activity against 4-OH-TAM compared to the wild-type isoform. nih.gov Future investigations will likely focus on identifying other UGT variants and novel pathways that may influence an individual's metabolic capacity and, consequently, their response to tamoxifen therapy.

Further Understanding of Gut Microbiota-Mediated Deconjugation Mechanisms

The gut microbiome has emerged as a critical factor influencing the efficacy of orally administered drugs, including tamoxifen. nih.govnih.gov A key mechanism in this interaction is the deconjugation of drug metabolites by bacterial enzymes, particularly β-glucuronidases.

Tamoxifen and its metabolites, after being glucuronidated in the liver, are partially excreted into the gastrointestinal tract through bile. nih.gov Gut bacteria can then cleave the glucuronide moiety from compounds like this compound, a process that essentially reactivates the metabolite, allowing it to be reabsorbed into the bloodstream. news-medical.net This enterohepatic recirculation can significantly impact the systemic exposure and bioavailability of active tamoxifen metabolites. emjreviews.com

Studies have demonstrated that the activity of bacterial β-glucuronidase varies considerably among individuals, which may contribute to the observed inter-individual variability in tamoxifen efficacy. nih.govemjreviews.com For instance, the bacterium Bacteroides fragilis has been identified as having a strong correlation with the hydrolysis of endoxifen-glucuronide. emjreviews.com Further research is needed to fully understand the specific bacterial species and enzymes involved in the deconjugation of this compound and to explore how this process can be modulated to optimize treatment outcomes. cancerworld.net

Development of Predictive Models for Individual Glucuronidation Profiles

The significant inter-individual variability in tamoxifen response has spurred efforts to develop predictive models that can identify patients who are more or less likely to benefit from the therapy. nih.govuchile.cl These models aim to integrate various factors, including genetic polymorphisms in drug-metabolizing enzymes and other clinical variables. nih.govuchile.cl

Pharmacogenomic studies have identified associations between genetic variants in UGT enzymes and tamoxifen response. nih.gov For example, certain genotypes of UGT1A4, UGT2B7, UGT2B15, and UGT2B17 have been linked to altered plasma concentrations of tamoxifen metabolites. plos.org By combining this genetic information with non-genetic factors, researchers are working to create comprehensive models that can predict an individual's glucuronidation profile and, by extension, their likely response to tamoxifen. nih.gov

Q & A

Basic Research Questions

How is 4-Hydroxytamoxifen beta-glucuronide synthesized and characterized in experimental settings?

Methodological Answer:
this compound is primarily synthesized via hepatic glucuronidation using isolated rat hepatocytes. The process involves:

  • Incubation of 4-Hydroxytamoxifen with hepatocytes to facilitate enzymatic conjugation with glucuronic acid.
  • Isolation via reverse-phase thin-layer chromatography (RPTLC) to separate the glucuronide from other metabolites.
  • Enzymatic confirmation using β-glucuronidase hydrolysis, which cleaves the glucuronide moiety and restores the parent compound’s mobility on RPTLC .

Key Characterization Data:

  • Receptor Binding Affinity (RBA):

    CompoundRBA (Estradiol = 100)
    4-Hydroxytamoxifen100
    Tamoxifen1
    This compound0.1
    Source: Competitive binding assays with cytosolic estrogen receptors .

What analytical methods are recommended for validating the identity and purity of this compound?

Methodological Answer:

  • Reverse-Phase Chromatography (RPTLC): Used for initial separation and identification based on mobility patterns .
  • β-Glucuronidase Hydrolysis: Confirmatory test where enzymatic cleavage of the glucuronide releases 4-Hydroxytamoxifen, detectable via RPTLC or HPLC .
  • Spectroscopic Techniques: Nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural elucidation (generalizable from retinoyl beta-glucuronide studies) .

How is enzymatic hydrolysis integrated into experimental workflows for detecting this compound?

Methodological Answer:

  • Optimized Hydrolysis Conditions: Use β-glucuronidase (e.g., from E. coli) in phosphate buffer (pH 7.0) at 37°C for 1–2 hours to ensure complete cleavage .
  • Post-Hydrolysis Analysis: Quantify liberated 4-Hydroxytamoxifen via electrochemical detection (e.g., screen-printed graphite sensors) or HPLC-UV .

Advanced Research Questions

How does the estrogen receptor binding affinity of this compound compare to its parent compound, and what implications does this have for therapeutic efficacy?

Methodological Answer:

  • Competitive Binding Assays: Conduct displacement studies using radiolabeled estradiol and cytosolic estrogen receptors. The glucuronide exhibits 1,000-fold lower affinity than 4-Hydroxytamoxifen, suggesting reduced direct therapeutic activity .
  • Implications: Despite low receptor affinity, the glucuronide may serve as a reservoir for systemic release of 4-Hydroxytamoxifen via enzymatic hydrolysis in target tissues .

What in vivo models are suitable for studying the pharmacokinetics and antitumor efficacy of this compound?

Methodological Answer:

  • Subcutaneous Tumor Xenografts: Use immunodeficient mice implanted with estrogen receptor-positive tumors (e.g., breast cancer models). Administer the glucuronide intravenously and monitor tumor regression and plasma half-life .
  • Pharmacokinetic Parameters: Measure bioavailability, clearance, and tissue distribution using LC-MS/MS. Compare results to 4-Hydroxytamoxifen to assess prodrug activation efficiency .

How can researchers resolve contradictory data in metabolic pathway studies of this compound?

Methodological Answer:

  • Cross-Validation Techniques:
    • Isotopic Labeling: Synthesize deuterated analogs (e.g., D6-labeled) to track metabolic pathways without interference from endogenous compounds .
    • Enzyme-Specific Inhibitors: Use inhibitors like telmisartan (UGT1A3/1A4 inhibitor) to isolate contributions of specific UDP-glucuronosyltransferase isoforms .
    • Multi-Method Confirmation: Combine RPTLC, β-glucuronidase hydrolysis, and MS/MS fragmentation to distinguish between co-eluting metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.